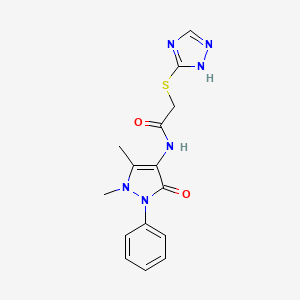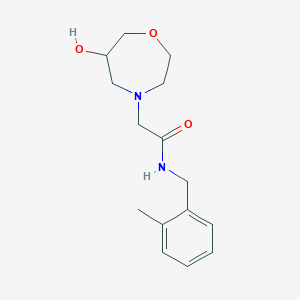![molecular formula C17H19N5O2S B5545144 3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)
3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of pyrazole derivatives, known for their significant pharmacological potential and ability to undergo various chemical reactions and modifications. The relevance of pyrazole derivatives in modern medicine and pharmacy is due to their chemical versatility and potential for modification, impacting the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related pyrazole derivatives typically involves multi-component reactions that combine various starting materials like aryl aldehydes, ethyl acetoacetate, and malononitrile in the presence of catalysts. For example, one study described a one-pot synthesis approach using catalytic amounts of an organocatalyst like imidazole in water, highlighting an eco-friendly and efficient method for producing these compounds (Siddekha, A., Nizam, A., & Pasha, M. A., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively analyzed using techniques like X-ray diffraction, which provides detailed insights into their crystal structures. These studies often reveal complex hydrogen bonding interactions and confirm the twisted or planar conformations of the pyrazole rings, contributing to the understanding of their structural properties and reactivity (Kumara, K., et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives can undergo various chemical reactions, including interactions with different reagents to form novel compounds. For instance, reactions with thiourea or the formation of Schiff bases through reactions with aldehydes are common pathways to synthesize new derivatives with potential antimicrobial activities (Puthran, D., et al., 2019).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility and thermal stability, are crucial for their practical applications. Studies often include thermal analyses to determine the stability of these compounds under various conditions, supporting their use in different domains (Kumara, K., et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity and potential for forming bonds with various functional groups, are central to their utility in drug development and synthesis of novel materials. The electrophilic and nucleophilic regions identified through molecular analyses provide insights into how these compounds interact with different substances and the potential for creating new chemical entities (Kumara, K., et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis and Cytotoxicity : New derivatives of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine were synthesized and characterized, with some showing in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential anticancer applications of pyrazole derivatives (Hassan, Hafez, & Osman, 2014).
Structural Studies : N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides were studied for their structural properties, showing the geometric parameters and intramolecular interactions of such compounds (Köysal, Işık, Sahin, & Palaska, 2005).
X-Ray Crystal Structure : A novel pyrazole derivative was synthesized and its structure confirmed by NMR, mass spectra, FT-IR, UV–Visible, and X-ray diffraction studies, including Hirshfeld surface analysis and thermo-optical studies. This detailed characterization supports the potential for diverse scientific applications (Kumara, Kumar, Kumar, & Lokanath, 2018).
Applications in Biological Activities
Anticancer Activity : Research into pyrazolo[1,5-a]pyrimidines and related Schiff bases revealed their synthesis and in vitro cytotoxic activity against human cancer cell lines, pointing to their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).
Auxin Activities : The synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia was explored for their auxin activities, indicating the potential agricultural applications of these compounds (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Additional Research Findings
Fluorescent Dyes : N-ethoxycarbonylpyrene and perylene thioamides were synthesized as building blocks for fluorescent dyes with potential applications in materials science and sensor technology, showing tunable fluorescence properties (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone were synthesized and screened for their anti-inflammatory and analgesic activities, demonstrating their potential as COX inhibitors and providing insights into the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S/c1-22-8-6-19-17(22)25-9-7-18-16(23)15-11-14(20-21-15)12-4-3-5-13(10-12)24-2/h3-6,8,10-11H,7,9H2,1-2H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODASOTVXXSYXJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCCNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)



![1-tert-butyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5545094.png)
![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)
![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(5-methyl-2-thienyl)ethyl]acetamide](/img/structure/B5545157.png)